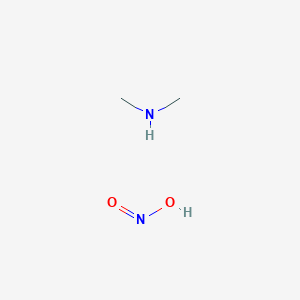

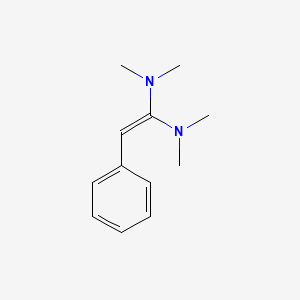

N-methylmethanamine;nitrous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methylmethanamine: is a reactive molecular substance containing a methyl group attached to an imine. It can be written as CH₃N=CH₂. This compound is formed naturally in the Earth’s atmosphere by the oxidation of dimethylamine and trimethylamine, both of which are produced by animals or burning . Nitrous acid (HNO₂) is a weak and unstable acid that is typically prepared in situ for reactions. It is known for its role in the diazotization of amines and other organic reactions .

Métodos De Preparación

N-methylmethanamine: can be synthesized through several methods:

From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.

From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.

Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .

Análisis De Reacciones Químicas

N-methylmethanamine: undergoes several types of reactions:

Oxidation: It can be oxidized in the atmosphere, forming various products.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:

Primary Amines: React with nitrous acid to produce nitrogen gas.

Secondary Amines: Form an insoluble oil (N-nitrosamine).

Tertiary Amines: Form a clear solution (ammonium salt formation).

Aplicaciones Científicas De Investigación

N-methylmethanamine: and its derivatives are used in various fields:

Chemistry: As intermediates in organic synthesis and in the production of other chemicals.

Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.

Industry: Used in the production of dyes, pesticides, and surfactants.

Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .

Mecanismo De Acción

Comparación Con Compuestos Similares

N-methylmethanamine: can be compared with similar compounds such as:

Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.

Methanimine: An imine without the methyl group.

Ethanimine: Another imine with an ethyl group instead of a methyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Propiedades

Número CAS |

20591-03-1 |

|---|---|

Fórmula molecular |

C2H8N2O2 |

Peso molecular |

92.10 g/mol |

Nombre IUPAC |

N-methylmethanamine;nitrous acid |

InChI |

InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |

Clave InChI |

TYORYGSZBZPZLR-UHFFFAOYSA-N |

SMILES canónico |

CNC.N(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)